JBJ-03-142-02
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dual Inhibition of EGFR and HER2
The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are critical targets in cancer therapy due to their role in tumor progression. Dual inhibition of these receptors is a promising strategy to overcome the limitations of targeting them individually, as there is evidence of compensatory crosstalk and redundancy within the ErbB network. Clinical trials are exploring combinations of approved agents, such as trastuzumab and cetuximab, and new generations of tyrosine kinase inhibitors (TKIs) and monoclonal antibodies that target multiple ErbB receptors are in development .
EGFR-HER2 Ex20Ins Inhibitor Analysis
AP32788 has emerged as a potent and selective inhibitor for oncogenic mutants of EGFR and HER2, including exon 20 insertions (Ex20Ins), with a favorable selectivity profile over wild-type EGFR. This selectivity is crucial as it may allow for higher dosing without the dose-limiting toxicities associated with wild-type EGFR inhibition. Preclinical models have demonstrated the efficacy of AP32788 in inducing tumor regression, and a clinical trial is planned to further investigate its potential .
Response Heterogeneity to Covalent Inhibitors
EGFR and HER2 Ex20Ins mutations in non-small cell lung cancer (NSCLC) show variable responses to covalent inhibitors like dacomitinib and afatinib. Research has identified a subset of these mutations that are sensitive to these drugs, suggesting that specific molecular features, such as the presence of Gly770, may influence drug binding and efficacy. Secondary mutations, however, can confer resistance to these inhibitors, highlighting the need for ongoing development of novel therapeutic strategies .
Immune Microenvironment and PD-1/PD-L1 Blockade
The immune microenvironment of NSCLC with EGFR and HER2 Ex20Ins may influence the efficacy of PD-1/PD-L1 blockade therapies. Understanding these features is essential for developing effective treatment strategies for patients with these mutations, who typically have limited options due to resistance to first- and second-generation EGFR-TKIs .
Novel Back-Pocket Binders
The design and synthesis of pyrrolo[3,2-d]pyrimidine derivatives have led to the discovery of potent HER2/EGFR kinase inhibitors. These compounds, such as the preclinical candidate 51m, exhibit strong binding and inhibitory activity due to their interaction with a deep hydrophobic pocket in the HER2/EGFR proteins. Their efficacy has been demonstrated in tumor xenograft models, offering a promising avenue for therapeutic development .
HER-2 Expression and Inhibitor Efficacy
High levels of HER-2 expression can impact the ability of EGFR family tyrosine kinase inhibitors to inhibit EGFR phosphorylation in vivo. This finding suggests that the presence of HER-2 may necessitate higher concentrations of inhibitors to achieve the desired therapeutic effect, which has implications for the clinical use of these drugs .
Broadly Effective Ex20Ins Mutant Inhibitors
The discovery of highly potent inhibitors for EGFR and HER2 Ex20Ins mutants addresses the urgent need for novel therapeutics for patients with these mutations. Compounds like 1b have shown superior inhibition of proliferation and signaling pathways in cell lines harboring Ex20Ins mutations, indicating their potential as effective treatments .
Wild Type-Sparing Inhibitors
The development of covalent inhibitors such as LDC8201 and LDC0496 has shown promise in targeting EGFR and Her2 Ex20Ins mutations with selectivity over wild type EGFR. These inhibitors have demonstrated potent on-target activity and tumor shrinkage in mouse models, suggesting their potential for clinical application .
Lapatinib and Thymidylate Synthase Downregulation
Lapatinib, a dual EGFR and HER2 TKI, has been shown to downregulate thymidylate synthase (TS) by inhibiting the nuclear translocation of EGFR and HER2. This mechanism may sensitize cancer cells to fluoropyrimidine, providing a rationale for combining lapatinib with fluoropyrimidine-based chemotherapy .
BIBW2992: An Irreversible EGFR/HER2 Inhibitor
BIBW2992 is an irreversible inhibitor of EGFR and HER2 that has demonstrated effectiveness in preclinical lung cancer models. It is capable of suppressing kinase activity of both wild-type and mutated forms of EGFR and HER2, including those resistant to first-generation reversible inhibitors. BIBW2992's ability to induce tumor regression supports further investigation in lung cancer patients with EGFR or HER2 oncogenes .
Aplicaciones Científicas De Investigación
JBJ-03-142-02 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of EGFR and HER2.
Biology: It is used to investigate the role of EGFR and HER2 in cell signaling and proliferation.
Medicine: It is being studied as a potential therapeutic agent for the treatment of NSCLC and other cancers.
Industry: It is used in the development of new drugs and therapeutic strategies
Mecanismo De Acción
JBJ-03-142-02 exerts its effects by inhibiting the activity of EGFR and HER2. These receptors are involved in cell signaling pathways that regulate cell proliferation and survival. By inhibiting these receptors, this compound can block the signaling pathways, leading to reduced cell proliferation and increased cell death. The compound is particularly effective against receptors with exon 20 insertion mutations, which are often resistant to other inhibitors .
Análisis Bioquímico
Biochemical Properties
JBJ-03-142-02 interacts with EGFR and ErbB2, two key enzymes involved in cell signaling pathways . It inhibits these enzymes, thereby disrupting the biochemical reactions they are involved in . The nature of these interactions is inhibitory, with this compound binding to these enzymes and preventing them from carrying out their normal function .
Cellular Effects
The effects of this compound on cells are significant. It has been shown to be antiproliferative in vitro, meaning it can inhibit the growth and division of cells . This includes cells expressing wild type EGFR, EGFR with Ex20Ins mutation, wild type HER2 and HER2 with Ex20Ins mutation . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with EGFR and ErbB2 . By inhibiting these enzymes, this compound can cause changes in gene expression and disrupt normal cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of JBJ-03-142-02 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the pyrimidine core: This is achieved through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the pyrazole moiety: This involves the reaction of the pyrimidine core with a pyrazole derivative under basic conditions.
Attachment of the carbamate group: This step involves the reaction of the intermediate with a suitable isocyanate to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:
Reaction temperature and time: These parameters are carefully controlled to ensure complete conversion of reactants.
Purification methods: Techniques such as recrystallization and chromatography are used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
JBJ-03-142-02 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: The major product could be an oxidized derivative of this compound.
Reduction: The major product could be a reduced derivative of this compound.
Substitution: The major product could be a substituted derivative of this compound.
Comparación Con Compuestos Similares
Similar Compounds
Erlotinib: A first-generation EGFR inhibitor.
Gefitinib: Another first-generation EGFR inhibitor.
Afatinib: A second-generation EGFR and HER2 inhibitor.
Osimertinib: A third-generation EGFR inhibitor.
Uniqueness of JBJ-03-142-02
This compound is unique in its ability to inhibit both EGFR and HER2, including receptors with exon 20 insertion mutations. This makes it a valuable tool for studying and treating cancers that are resistant to other inhibitors .
Propiedades
IUPAC Name |
(4-fluorophenyl)methyl N-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-N-[3-(prop-2-enoylamino)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN7O3/c1-3-23(34)29-19-5-4-6-21(13-19)33(25(35)36-16-17-7-9-18(26)10-8-17)22-11-12-27-24(31-22)30-20-14-28-32(2)15-20/h3-15H,1,16H2,2H3,(H,29,34)(H,27,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRXGTCPIGRGHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC2=NC=CC(=N2)N(C3=CC=CC(=C3)NC(=O)C=C)C(=O)OCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.